2-Ethylbutanal
Overview
Description
2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a fruity, apple-like odor. This compound is commonly used as a flavoring agent in food products and beverages such as candy, baked goods, and alcoholic beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutanal can be synthesized through several methods:
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Oxidation of 2-ethyl-1-butanol: : This method involves the oxidation of 2-ethyl-1-butanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions .
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Hydroformylation of 1-pentene: : This method involves the hydroformylation of 1-pentene using a rhodium or cobalt catalyst. The reaction is carried out under high pressure and temperature, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1-pentene. This method is preferred due to its high yield and efficiency. The reaction is carried out in the presence of a rhodium or cobalt catalyst under high pressure and temperature .
Chemical Reactions Analysis
2-Ethylbutanal undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to form 2-ethylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : this compound can be reduced to form 2-ethyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Condensation: : this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones .
Scientific Research Applications
2-Ethylbutanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. These reactions are catalyzed by enzymes such as aldehyde dehydrogenases and reductases .
Comparison with Similar Compounds
2-Ethylbutanal can be compared with other similar compounds such as:
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Butanal: : Butanal is a simple aldehyde with the molecular formula C4H8O. It has a similar structure to this compound but lacks the ethyl group at the second carbon atom .
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2-Methylbutanal: : 2-Methylbutanal is an aldehyde with the molecular formula C5H10O. It has a similar structure to this compound but has a methyl group instead of an ethyl group at the second carbon atom .
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3-Methylbutanal: : 3-Methylbutanal is an aldehyde with the molecular formula C5H10O. It has a similar structure to this compound but has a methyl group at the third carbon atom instead of an ethyl group at the second carbon atom .
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.
Properties
IUPAC Name |
2-ethylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNGUFMVYQJGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | 2-ETHYLBUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049380 | |
Record name | 2-Ethylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, colourless, mobile liquid with a pungent odour | |
Record name | 2-ETHYLBUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanal, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Ethylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Ethylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
116.00 to 117.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
70 °F (NFPA, 2010) | |
Record name | 2-ETHYLBUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
miscible with alcohol, ether; soluble in water 1 ml in 50 ml | |
Record name | 2-Ethylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.808-0.814 | |
Record name | 2-Ethylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
97-96-1 | |
Record name | 2-ETHYLBUTYRALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylbutanal | |
Source | CAS Common Chemistry | |
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Record name | 2-Ethylbutyraldehyde | |
Source | ChemIDplus | |
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Record name | 2-Ethylbutanal | |
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Record name | Butanal, 2-ethyl- | |
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Record name | 2-Ethylbutyraldehyde | |
Source | EPA DSSTox | |
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Record name | 2-ethylbutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.385 | |
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Record name | 2-ETHYLBUTYRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676JY5569P | |
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Record name | 2-Ethylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89 °C | |
Record name | 2-Ethylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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